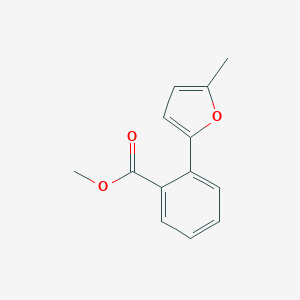
4-Bromo-2-(trifluoromethoxy)aniline
説明
Synthesis Analysis
The synthesis of 4-Bromo-2-(trifluoromethoxy)aniline and its derivatives involves several key steps, including bromination, fluoroalkylation, and anilination. One method describes the improved synthesis process of a closely related compound, 2,6-dibromo-4-trifluoromethoxy aniline, from 4-trifluoromethoxy aniline using bromine and hydrogen peroxide as brominating agents, achieving a high yield of 97% and product purity over 99.5% (Ding Zhi-yuan, 2011).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been studied using various spectroscopic methods. For example, vibrational analysis of similar compounds, including 4-chloro-3-(trifluoromethyl)aniline, has been conducted using Fourier Transform-Infrared and Fourier Transform-Raman techniques, which provide insights into the effects of substituents on the vibrational spectra and molecular structure (B. Revathi et al., 2017).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including photocatalytic fluoroalkylation, which demonstrates its versatility in synthetic chemistry. A study showcased the photocatalytic fluoroalkylation of anilines leading to the formation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, underlining the compound's potential for functional molecule synthesis (Jingjing Kong et al., 2017).
Physical Properties Analysis
The physical properties of this compound derivatives, such as their mesomorphic behavior, are crucial for applications in materials science. For instance, derivatives displaying stable smectic phases and high orientational order are of particular interest for the development of liquid crystalline materials (S. Miyajima et al., 1995).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity and participation in synthesis reactions, are highlighted by its use in the creation of complex molecules. An example is its role in the synthesis of non-linear optical materials, where its incorporation into the molecular structure significantly affects the material's optical properties (A. Subashini et al., 2011).
科学的研究の応用
Synthesis and Structural Elaboration : This compound is involved in the synthesis and structural elaboration of other chemicals. For instance, it's used in the synthesis of 2,6-dibromo-4-trifluoromethoxy aniline, which is an important agrochemical intermediate (Ding Zhi-yuan, 2011). Also, its derivatives are studied for their vibrational analysis and potential as Non-Linear Optical (NLO) materials (B. Revathi et al., 2017).
Study of Redox Properties : In a study focusing on the synthesis and crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s, the redox properties of the compound were investigated, confirming the ability to be oxidized into cationic states with triplet spin-multiplicity (A. Ito et al., 2002).
Use in Photocatalysis : The compound has been used in photocatalytic processes, for example, in the preparation of 2-bromo-1, 1, 2, 2-tetrafluoroethyl arenes, demonstrating its potential for further modifications in the synthesis of functional molecules (Jingjing Kong et al., 2017).
Applications in Organic Synthesis : It's also used in organic synthesis, like in the efficient synthesis of certain quinolinones, showcasing its versatility in chemical reactions (Marc Marull & M. Schlosser, 2003).
Study in Epoxy Systems : The compound has been studied for its role in improving the water resistance of epoxy systems, showing significant reductions in water absorption when used in specific formulations (P. Johncock & G. Tudgey, 1983).
Safety and Hazards
This compound is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using it only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-(trifluoromethoxy)aniline . These factors can include pH, temperature, and the presence of other substances that can interact with the compound. For instance, strong oxidizing agents are known to be incompatible with this compound .
特性
IUPAC Name |
4-bromo-2-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVILSWLYJYMGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353235 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175278-09-8 | |
| Record name | 4-Bromo-2-(trifluoromethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-(trifluoromethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



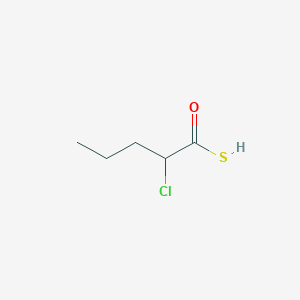
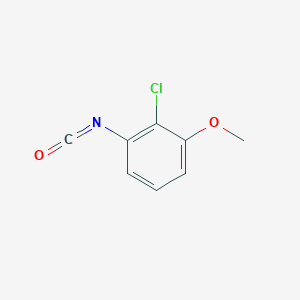
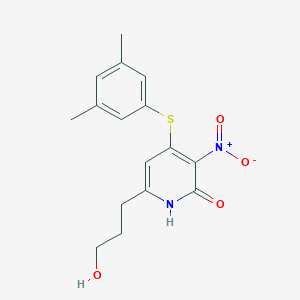
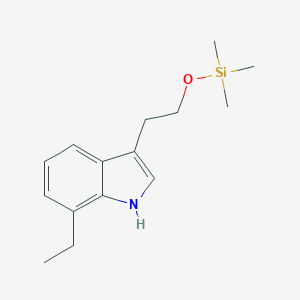

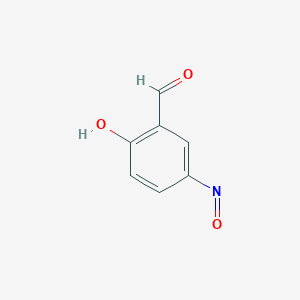
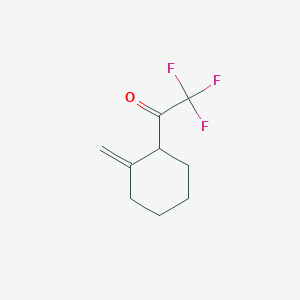
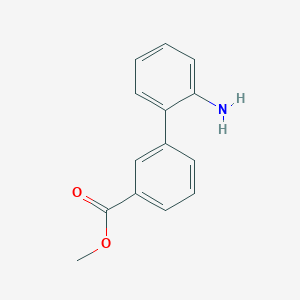

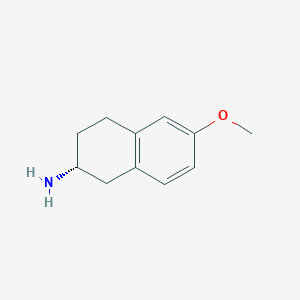

![3,5-Bis[3,5-bis(methoxycarbonyl)phenoxymethyl]phenol](/img/structure/B71455.png)

